

# An In-Depth Technical Guide to (1R,2R)-2-(Dimethylamino)cyclopentanol

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## Compound of Interest

Compound Name:	(1R,2R)-2-(Dimethylamino)cyclopentanol
Cat. No.:	B1315321

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CAS Number: 68327-05-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1R,2R)-2-(Dimethylamino)cyclopentanol**, a chiral amino alcohol with significant applications in asymmetric synthesis. The document details its chemical and physical properties, outlines a general synthetic protocol, and illustrates its primary role as a precursor to chiral ligands for catalytic processes.

## Core Compound Properties

**(1R,2R)-2-(Dimethylamino)cyclopentanol** is a colorless, flammable liquid that is soluble in water and various organic solvents.<sup>[1]</sup> Its bifunctional nature, possessing both a hydroxyl and a dimethylamino group in a fixed stereochemical arrangement on a cyclopentane scaffold, makes it a valuable building block in stereoselective chemistry.

## Physicochemical and Computed Data

The following tables summarize the key physical, chemical, and computed properties of **(1R,2R)-2-(Dimethylamino)cyclopentanol**. This data is essential for its application in synthesis and for the development of subsequent analytical methodologies.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	<a href="#">[1]</a>
Molecular Weight	129.20 g/mol	<a href="#">[2]</a>
Appearance	Colorless liquid	<a href="#">[1]</a>
Melting Point	-2°C to -1°C	<a href="#">[1]</a>
Boiling Point	144°C to 147°C	<a href="#">[1]</a>
Density (Predicted)	0.98 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
pKa (Predicted)	14.93 ± 0.40	<a href="#">[3]</a>
Solubility	Soluble in Chloroform, slightly soluble in Methanol	<a href="#">[3]</a>

Table 2: Computed Properties

Property	Value	Source
XLogP3-AA	0.6	<a href="#">[2]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[2]</a>
Rotatable Bond Count	1	<a href="#">[2]</a>
Exact Mass	129.115364102 Da	<a href="#">[2]</a>
Monoisotopic Mass	129.115364102 Da	<a href="#">[2]</a>
Topological Polar Surface Area	23.5 Å <sup>2</sup>	<a href="#">[2]</a>

## Synthesis and Experimental Protocols

The primary route for the synthesis of **(1R,2R)-2-(Dimethylamino)cyclopentanol** involves the stereoselective ring-opening of cyclopentene oxide with dimethylamine. This reaction establishes the trans relationship between the hydroxyl and dimethylamino groups.

# General Experimental Protocol: Synthesis of (1R,2R)-2-(Dimethylamino)cyclopentanol

This protocol describes a generalized procedure for the aminolysis of cyclopentene oxide. Researchers should optimize reaction conditions, such as solvent, temperature, and reaction time, for their specific laboratory setup and scale.

## Materials:

- Cyclopentene oxide
- Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
- Standard laboratory glassware for organic synthesis under an inert atmosphere

## Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentene oxide in the chosen anhydrous solvent.
- **Reagent Addition:** Cool the solution in an ice bath (0°C). Slowly add a solution of dimethylamine to the stirred solution of cyclopentene oxide. The reaction is exothermic, and the temperature should be carefully monitored and maintained.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic extracts and wash with brine.

- Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield **(1R,2R)-2-(Dimethylamino)cyclopentanol** as a colorless liquid.

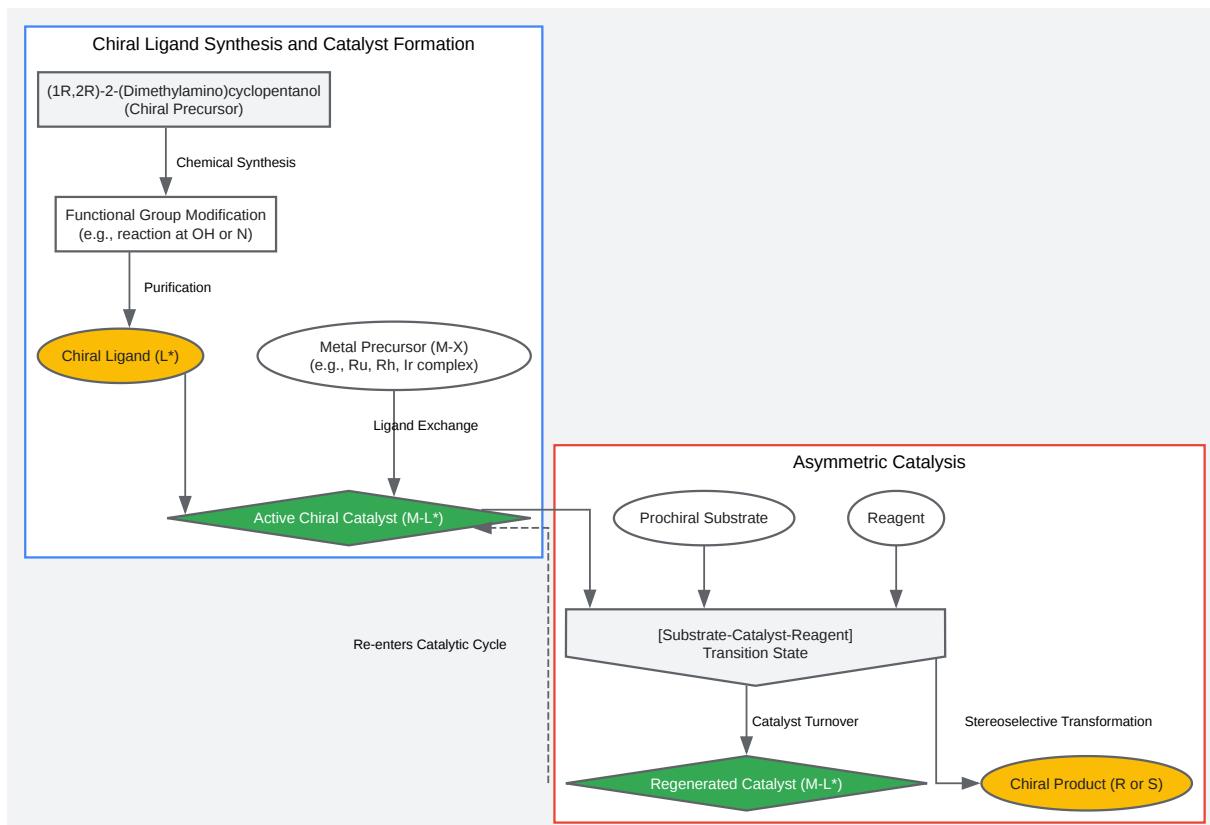
## Applications in Asymmetric Synthesis and Drug Development

**(1R,2R)-2-(Dimethylamino)cyclopentanol** is primarily utilized as a chiral precursor for the synthesis of more complex chiral ligands. These ligands, in turn, are used to form metal complexes that catalyze a wide range of asymmetric reactions, such as reductions, alkylations, and carbon-carbon bond-forming reactions. The predictable stereochemistry and conformational rigidity of the cyclopentyl backbone are key to inducing high levels of enantioselectivity in these transformations.

While direct use as an intermediate for a specific marketed drug is not prominently documented in publicly available literature, its role as a building block for chiral ligands is crucial in the broader context of drug discovery and development, where enantiomerically pure compounds are often required. For instance, related chiral amino alcohols are integral to the synthesis of analgesics like Tapentadol, highlighting the importance of this class of compounds.

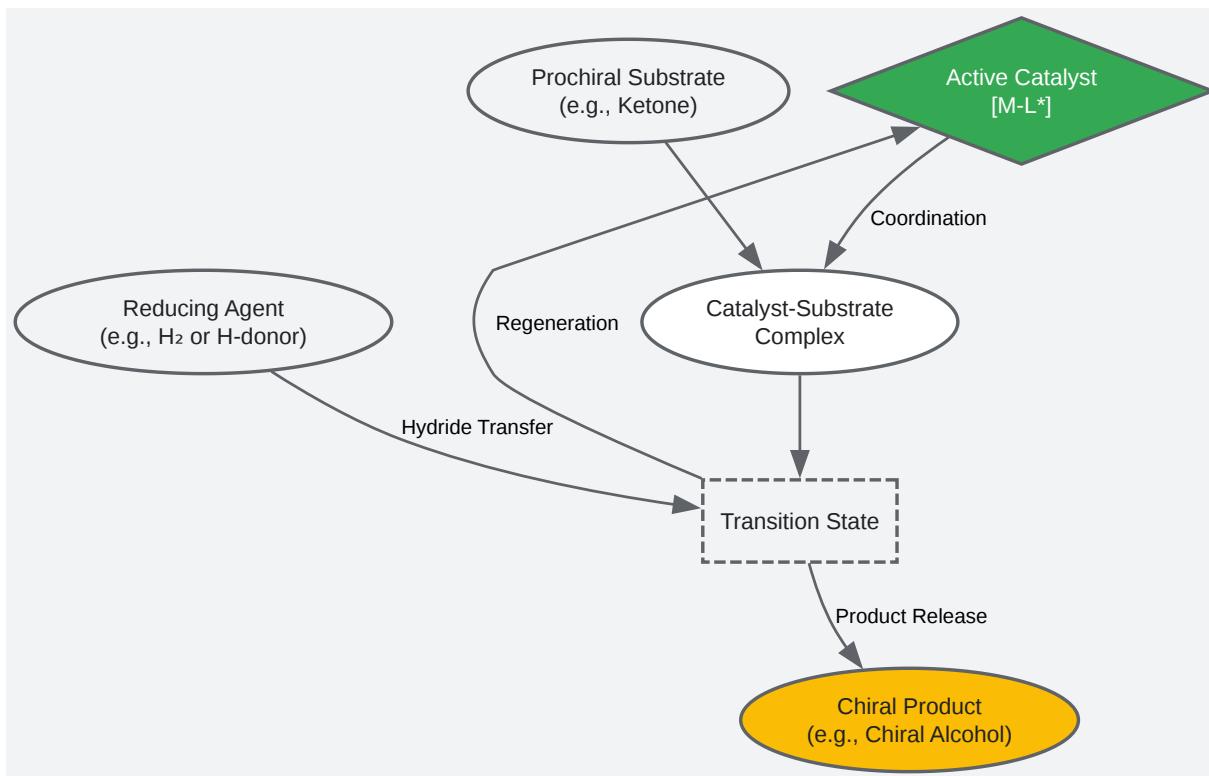
## Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical workflow for the application of **(1R,2R)-2-(Dimethylamino)cyclopentanol** in asymmetric catalysis and a generalized catalytic cycle.



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Caption: Workflow for Chiral Catalyst Development and Application.



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Caption: Generalized Catalytic Cycle for Asymmetric Reduction.

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## References

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